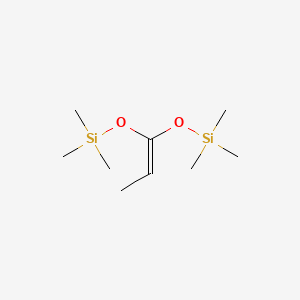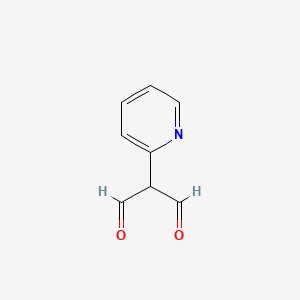
Trimethyl(1-trimethylsilyloxyprop-1-enoxy)silane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Trimethyl(1-trimethylsilyloxyprop-1-enoxy)silane is a chemical compound with the molecular formula C9H22O2Si2. It is a member of the silane family, which are compounds containing silicon atoms bonded to hydrogen and/or organic groups. This compound is known for its unique structure, which includes a trimethylsilyloxy group and a prop-1-enoxy group bonded to a central silicon atom.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Trimethyl(1-trimethylsilyloxyprop-1-enoxy)silane can be synthesized through various methods. One common synthetic route involves the reaction of trimethylsilyl chloride with prop-1-en-1-ol in the presence of a base such as triethylamine. The reaction typically occurs under anhydrous conditions to prevent hydrolysis of the silane compound. The product is then purified through distillation or chromatography to obtain the desired compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using similar reagents and conditions as in laboratory synthesis. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated purification systems.
Analyse Des Réactions Chimiques
Types of Reactions
Trimethyl(1-trimethylsilyloxyprop-1-enoxy)silane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form silanols or siloxanes.
Reduction: Reduction reactions can convert the compound into simpler silanes.
Substitution: The trimethylsilyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions.
Major Products
The major products formed from these reactions include silanols, siloxanes, and various substituted silanes, depending on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
Trimethyl(1-trimethylsilyloxyprop-1-enoxy)silane has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-silicon bonds.
Biology: The compound is utilized in the modification of biomolecules for improved stability and functionality.
Industry: The compound is used in the production of silicone-based materials, coatings, and adhesives.
Mécanisme D'action
The mechanism by which trimethyl(1-trimethylsilyloxyprop-1-enoxy)silane exerts its effects involves the interaction of the silicon atom with various molecular targets. The trimethylsilyloxy group enhances the compound’s stability and reactivity, allowing it to participate in a wide range of chemical reactions. The prop-1-enoxy group provides additional sites for functionalization, making the compound versatile in different applications.
Comparaison Avec Des Composés Similaires
Similar Compounds
Trimethylsilyl chloride: A simpler silane compound used in similar reactions.
Trimethylsilyl ether: Another silane compound with similar reactivity.
Trimethylsilylacetylene: A compound with a similar trimethylsilyl group but different functional groups.
Uniqueness
Trimethyl(1-trimethylsilyloxyprop-1-enoxy)silane is unique due to its combination of a trimethylsilyloxy group and a prop-1-enoxy group, which provides enhanced stability and reactivity compared to other silane compounds. This makes it particularly useful in applications requiring robust and versatile reagents.
Propriétés
IUPAC Name |
trimethyl(1-trimethylsilyloxyprop-1-enoxy)silane |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H22O2Si2/c1-8-9(10-12(2,3)4)11-13(5,6)7/h8H,1-7H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IUFWLBQYLXTUFY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=C(O[Si](C)(C)C)O[Si](C)(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H22O2Si2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20369949 |
Source


|
| Record name | 4-Ethylidene-2,2,6,6-tetramethyl-3,5-dioxa-2,6-disilaheptane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20369949 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.44 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
31469-22-4 |
Source


|
| Record name | 4-Ethylidene-2,2,6,6-tetramethyl-3,5-dioxa-2,6-disilaheptane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20369949 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2,5-Dimethyl-1-[4-(trifluoromethyl)phenyl]pyrrole](/img/structure/B1301778.png)






![N-[1-(4-propylphenyl)ethylidene]hydroxylamine](/img/structure/B1301792.png)




![1,2,3,4-Tetrahydropyrido[4,3-b][1,6]naphthyridine](/img/structure/B1301800.png)
